molecular formula C7H12O2 B3057115 7-Oxabicyclo[4.1.0]heptane-3-methanol CAS No. 767-11-3

7-Oxabicyclo[4.1.0]heptane-3-methanol

Cat. No.: B3057115
CAS No.: 767-11-3
M. Wt: 128.17 g/mol
InChI Key: NIJZFHNDUJXJMR-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]heptane-3-methanol, also known as 1,2-Epoxy-4-hydroxymethylcyclohexene, is a chemical compound with the molecular formula C7H12O2 . It is mainly used as synthetic chemicals and intermediates in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered ring with an oxygen atom (forming an oxabicyclo structure), and a methanol group attached to one of the carbon atoms .


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 257.1±8.0 °C, and its predicted density is 1.116±0.06 g/cm3 . The compound has a molecular weight of 128.17 .

Scientific Research Applications

Spectroscopic Studies and Molecular Interactions

The chemical properties and molecular interactions of compounds related to 7-Oxabicyclo[4.1.0]heptane-3-methanol have been extensively studied. In one study, 13C NMR spectroscopy was utilized to examine the chemical shifts in diastereomeric pairs of 7-oxabicyclo[2.2.1]heptanes and related compounds. This research provided insights into intramolecular interactions between oxygen atoms and olefinic bonds, as well as hydrogen bonding in such structures (Senda et al., 1987).

Synthetic Chemistry and Ring Enlargements

The synthesis and chemical reactions of 7-oxabicyclo[2.2.1]heptane derivatives have been a subject of interest. For instance, studies have focused on the Demjanov and Tiffeneau-Demjanov one-carbon ring enlargements of these derivatives. This research explored the regioselective additions of 8-oxabicyclo[3.2.1]oct-6-en-2-one to various electrophiles, demonstrating the compound's versatility in organic synthesis (Fattori et al., 1993).

Construction of Bicyclic Systems

A novel method was developed for constructing a 7-oxabicyclo[2.2.1]heptane skeleton, starting from cis-3,4-epoxy-1-cyclohexanol derivatives. This process, involving a lithium alkoxide and an intramolecular SN2 reaction, showcases the potential for creating complex bicyclic structures in synthetic chemistry (Iwakura et al., 2017).

Reactivity and Conversion to Phenols

The reactivity of 7-oxabicyclo[2.2.1]heptadiene derivatives towards Brønsted acids was studied, revealing their conversion to phenols and other products under various conditions. This research highlights the compound's chemical versatility and potential applications in organic synthesis (Maggiani et al., 1999).

Synthesis of Optically Active Derivatives

The synthesis of optically active 7-oxabicyclo[2.2.1]heptane derivatives has been achieved through various methods. One such approach involves converting prochiral 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride to diastereoisomeric acid-esters, which can then be transformed into enantiomerically pure lactones. This process is significant for the synthesis of natural products and bioactive compounds (Das et al., 1987).

Safety and Hazards

7-Oxabicyclo[4.1.0]heptane-3-methanol may be irritating to the eyes and skin. Contact with skin and eyes should be avoided, and adequate ventilation should be provided during handling. Suitable protective gloves, glasses, and clothing should be worn when handling the compound .

Properties

IUPAC Name

7-oxabicyclo[4.1.0]heptan-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-5-1-2-6-7(3-5)9-6/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJZFHNDUJXJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436831
Record name 7-Oxabicyclo[4.1.0]heptane-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-11-3
Record name 7-Oxabicyclo[4.1.0]heptane-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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